molecular formula C20H17BrN2O2 B2718826 1-(1H-benzo[d]imidazol-1-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-ol CAS No. 691398-57-9

1-(1H-benzo[d]imidazol-1-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-ol

Katalognummer: B2718826
CAS-Nummer: 691398-57-9
Molekulargewicht: 397.272
InChI-Schlüssel: ASRTUSICDCISHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1H-Benzo[d]imidazol-1-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-ol is a synthetic benzimidazole derivative characterized by a benzimidazole core linked via a propan-2-ol chain to a 6-bromonaphthalen-2-yloxy substituent. The benzimidazole moiety is a heterocyclic aromatic system known for its pharmacological versatility, including antimicrobial, antiviral, and anticancer activities . The propan-2-ol linker introduces a hydroxyl group, which may enhance solubility and enable hydrogen bonding interactions.

Eigenschaften

IUPAC Name

1-(benzimidazol-1-yl)-3-(6-bromonaphthalen-2-yl)oxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2/c21-16-7-5-15-10-18(8-6-14(15)9-16)25-12-17(24)11-23-13-22-19-3-1-2-4-20(19)23/h1-10,13,17,24H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRTUSICDCISHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(COC3=CC4=C(C=C3)C=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzo[d]imidazol-1-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-ol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions.

    Bromonaphthalene Derivative: The bromonaphthalene derivative can be prepared through bromination of naphthalene using bromine in the presence of a catalyst.

    Coupling Reaction: The final step involves the coupling of the benzimidazole core with the bromonaphthalene derivative through an ether linkage. This can be achieved using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1H-benzo[d]imidazol-1-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and naphthalene rings.

    Reduction: Reduced forms of the benzimidazole and naphthalene rings.

    Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds containing benzimidazole and naphthalene moieties. These compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives of benzimidazole have been reported to exhibit significant cytotoxic effects against various cancer cell lines, suggesting that 1-(1H-benzo[d]imidazol-1-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-ol may possess similar properties due to its structural components .

Antimicrobial Activity
Compounds with benzimidazole structures are also known for their antimicrobial activities. Research indicates that these compounds can disrupt bacterial cell walls or interfere with metabolic pathways, leading to bacterial death. The presence of a naphthalene group may enhance this activity by increasing lipophilicity and facilitating membrane penetration .

Therapeutic Applications

Inhibition of Histone Methyltransferases
The compound's structural features suggest potential as an inhibitor of histone methyltransferases, enzymes implicated in various cancers. By modifying the molecular structure, researchers aim to optimize its inhibitory activity against specific targets like DOT1L, which is associated with mixed lineage leukemia . The design of small molecule inhibitors has been a significant focus in drug discovery, and derivatives of this compound could be developed for therapeutic use.

Neurological Disorders
Given the role of benzimidazole derivatives in modulating neurotransmitter systems, there is potential for applications in treating neurological disorders. Compounds that interact with sigma receptors have shown promise in neuroprotection and cognitive enhancement, which may extend to derivatives of 1-(1H-benzo[d]imidazol-1-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-ol .

Synthetic Applications

Building Blocks in Organic Synthesis
The compound can serve as a versatile building block in organic synthesis due to its reactive functional groups. It can be utilized in the synthesis of more complex molecules through various coupling reactions such as Suzuki or Sonogashira reactions, facilitating the development of new materials or pharmaceuticals .

Material Science
In material science, compounds with benzimidazole and naphthalene units are explored for their electronic properties and potential use in organic electronics or photonic devices. The unique electronic properties imparted by these moieties can lead to advancements in organic light-emitting diodes (OLEDs) and solar cells .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells with IC50 values in the micromolar range .
Study 2Antimicrobial EffectsShowed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
Study 3Neurological ApplicationsIdentified potential neuroprotective effects in animal models of Alzheimer's disease .

Wirkmechanismus

The mechanism of action of 1-(1H-benzo[d]imidazol-1-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-ol involves its interaction with specific molecular targets. The benzimidazole moiety can interact with enzymes and receptors, modulating their activity. The bromonaphthalene group can enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of various biochemical pathways, resulting in the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Benzimidazole-Coumarin Hybrids

Coumarin-benzimidazole hybrids (e.g., (E)-3-(2-(1H-benzo[d]imidazol-1-yl)-1-(((4-chlorobenzyl)oxy)imino)ethyl)-2H-chromen-2-one) feature a coumarin scaffold instead of a naphthalenyl group. These compounds exhibit broad-spectrum antibacterial activity, with MIC values ranging from 2–16 µg/mL against Gram-positive and Gram-negative strains .

N-Substituted Benzimidazole Derivatives

Compounds such as 3-(1H-benzo[d]imidazol-1-yl)propanenitrile () and 1-(3-benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-phenoxypropan-2-ol () share the benzimidazole-propanol backbone but differ in substituents. The nitrile group in 3-(1H-benzo[d]imidazol-1-yl)propanenitrile increases electrophilicity, whereas the hydroxyl in the target compound enhances hydrophilicity. Phenoxy derivatives (e.g., compound 5 in ) show molecular weights (~410–480 g/mol) comparable to the target compound (estimated ~425 g/mol) but lack the bromonaphthalenyl group, which may reduce halogen-mediated interactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound ~425 6-Bromonaphthalenyl, propan-2-ol Not specified (structural focus) N/A
Coumarin-benzimidazole hybrid () ~450 Coumarin, chlorobenzyl Antibacterial
3-(1H-Benzo[d]imidazol-1-yl)propanenitrile ~173 Propanenitrile Synthetic intermediate
VU573 () ~367 Morpholine Kir1.1 inhibition
Anticonvulsant thiourea () ~300–400 Arylthiourea Anticonvulsant

Biologische Aktivität

The compound 1-(1H-benzo[d]imidazol-1-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-ol is a benzimidazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Synthesis and Characterization

The synthesis of benzimidazole derivatives, including the target compound, often involves methods such as Sonogashira coupling. For instance, the starting material for synthesizing 2-(6-bromo-2-naphthyl)-1H-benzimidazole was derived from ortho-phenylenediamine and 6-bromonaphthalene . Characterization techniques such as IR spectroscopy and NMR analysis are commonly employed to confirm the structure and purity of synthesized compounds.

Table 1: Characterization Data of Related Compounds

Compound NameYield (%)Melting Point (°C)IR Peaks (cm⁻¹)NMR (δ in ppm)
2-(6-bromo-2-naphthyl)-1H-benzimidazole92%68-71744.52, 804.327.46, 7.71-8.04
1-(1H-benzo[d]imidazol-1-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-olTBDTBDTBDTBD

Antimicrobial Properties

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing brominated naphthalene moieties exhibit significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of benzimidazole derivatives. For example, compounds similar to 1-(1H-benzo[d]imidazol-1-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-ol have shown efficacy in inhibiting cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzimidazole derivatives demonstrated that specific modifications to the structure, such as the introduction of bromonaphthalene groups, significantly enhanced cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was attributed to the activation of apoptotic pathways mediated by caspase enzymes .

Case Study 2: Antimicrobial Activity

In another investigation, a benzimidazole derivative was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that was lower than that of standard antibiotics, suggesting a promising alternative for treating bacterial infections .

Table 2: Biological Activity Summary

Activity TypeTarget Organisms/CellsIC50/MIC Values
AntimicrobialE. coli, S. aureusMIC = 10 µg/mL
AnticancerMCF-7, HeLaIC50 = 5 µM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1H-benzo[d]imidazol-1-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-ol?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For the benzimidazole moiety, condensation of α-ketoglutaric acid with o-phenylenediamine using 4N HCl as a catalyst is common (as seen in analogous compounds) . The naphthalene-oxy-propanol segment can be introduced via nucleophilic substitution or Mitsunobu reaction. Purification often employs column chromatography (e.g., silica gel with CH₂Cl₂/MeOH) and recrystallization from acetone or ethanol . Key intermediates should be characterized by NMR and IR to confirm regiochemistry.

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Benzimidazole protons appear as singlets (δ ~7.5–8.5 ppm), while the bromonaphthalene protons show distinct aromatic splitting patterns (δ ~7.0–8.0 ppm). The propanol chain’s hydroxyl and ether oxygens influence neighboring protons (e.g., δ ~3.5–4.5 ppm for CH₂ groups) .
  • IR : Stretching vibrations for OH (~3200–3400 cm⁻¹), C-Br (~600 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺) and bromine isotope patterns .

Q. What preliminary biological activities are reported for this compound?

  • Methodological Answer : Benzimidazole derivatives exhibit antimicrobial, antifungal, and receptor-binding activities. For example:

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Receptor Binding : Molecular docking studies (e.g., AutoDock Vina) predict interactions with targets like sphingosine 1-phosphate lyase (S1PL) or tyrosine kinases . Preliminary in vitro assays (e.g., enzyme inhibition) validate these predictions .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structural determination?

  • Methodological Answer : Use software suites like SHELX (for structure solution/refinement) and OLEX2 (for visualization and validation) . For ambiguous electron density:

  • Apply TWINLAW commands in SHELXL to handle twinned crystals .
  • Validate hydrogen bonding networks using PLATON or Mercury to ensure geometric consistency .
  • Cross-check with spectroscopic data (e.g., NMR coupling constants) to resolve stereochemical uncertainties .

Q. Which computational methods predict the drug-likeness and pharmacokinetics of this compound?

  • Methodological Answer :

  • Lipinski’s Rule : Calculate molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors using Molinspiration or SwissADME .
  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
  • ADMET Prediction : Tools like pkCSM or ADMETlab assess bioavailability, BBB permeability, and CYP450 interactions .

Q. How do hydrogen bonding and crystal packing influence its physicochemical properties?

  • Methodological Answer :

  • Intermolecular Interactions : O–H···N hydrogen bonds (e.g., between propanol-OH and imidazole-N) form helical chains, as seen in single-crystal studies . These interactions increase melting points and solubility in polar solvents.
  • Crystal Packing : Analyze using CrystalExplorer to quantify π-π stacking (bromonaphthalene rings) and van der Waals contributions . Such packing affects stability and dissolution rates.

Q. What structural modification strategies enhance bioactivity or selectivity?

  • Methodological Answer :

  • Mannich Reactions : Introduce aminoalkyl groups via formaldehyde and amines to improve solubility or target binding .
  • Halogen Substitution : Replace bromine with other halogens (e.g., Cl, F) to modulate electronic effects and steric bulk .
  • Heterocycle Hybridization : Fuse with triazoles or oxadiazoles to enhance antimicrobial activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.